N-(4-Aminobenzene-1-sulfonyl)-5-chloro-2-hydroxybenzamide
Description
N-(4-Aminobenzene-1-sulfonyl)-5-chloro-2-hydroxybenzamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This particular compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group, a chloro group, and a hydroxybenzamide group.
Properties
CAS No. |
62547-26-6 |
|---|---|
Molecular Formula |
C13H11ClN2O4S |
Molecular Weight |
326.76 g/mol |
IUPAC Name |
N-(4-aminophenyl)sulfonyl-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C13H11ClN2O4S/c14-8-1-6-12(17)11(7-8)13(18)16-21(19,20)10-4-2-9(15)3-5-10/h1-7,17H,15H2,(H,16,18) |
InChI Key |
WDMLZXABTKPJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobenzene-1-sulfonyl)-5-chloro-2-hydroxybenzamide typically involves the reaction of 4-aminobenzenesulfonamide with 5-chloro-2-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminobenzene-1-sulfonyl)-5-chloro-2-hydroxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Aminobenzene-1-sulfonyl)-5-chloro-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of N-(4-Aminobenzene-1-sulfonyl)-5-chloro-2-hydroxybenzamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfabenzamide: Another sulfonamide with a benzamido substituent on nitrogen.
Sulfathiazole: A sulfonamide with a thiazole ring.
Sulfacetamide: A sulfonamide with an acetamide group.
Uniqueness
N-(4-Aminobenzene-1-sulfonyl)-5-chloro-2-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and hydroxy groups on the benzamide ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
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